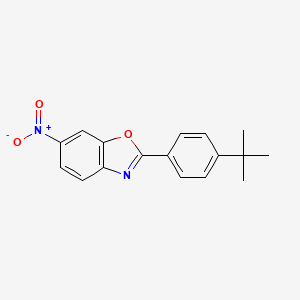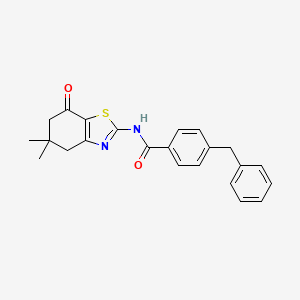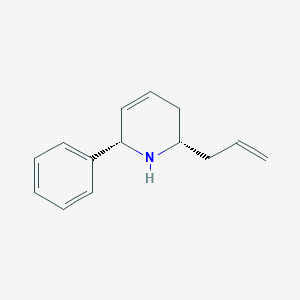![molecular formula C12H10N2O3 B2886024 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid CAS No. 1490721-70-4](/img/structure/B2886024.png)
7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.223 g/mol. This compound belongs to the class of indeno[1,2-c]pyrazoles, which have been studied for their potential biological activities, including anticancer properties .
Mecanismo De Acción
Target of Action
The primary target of 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation plays a crucial role in regulating cell growth and differentiation .
Mode of Action
This compound acts as an inhibitor of EGFR Tyrosine Kinase . By binding to the kinase, it prevents the activation of the receptor, thereby inhibiting the signal transduction pathways that lead to cell proliferation .
Biochemical Pathways
The inhibition of EGFR Tyrosine Kinase affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and differentiation . The disruption of these pathways can lead to the inhibition of tumor growth .
Result of Action
The compound has shown promising antitumor activity against A549 human lung adenocarcinoma cells, with an IC50 value of 6.13 µM, which is significantly lower than that of erlotinib, a commonly used EGFR inhibitor . It also induced apoptosis in these cells .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid are not fully understood yet. It is known that similar indeno[1,2-c]pyrazoles have shown promising results as EGFR tyrosine kinase inhibitors . These compounds interact with the enzyme EGFR tyrosine kinase, which plays a crucial role in cell signaling pathways .
Cellular Effects
In cellular studies, similar compounds have shown promising antitumor activity towards A549 human lung adenocarcinoma cells . This compound could potentially have similar effects, influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully known. Similar compounds have been found to inhibit EGFR tyrosine kinase and induce apoptosis . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of appropriate indeno[1,2-c]pyrazole precursors with methoxy and carboxylic acid functional groups under controlled conditions. For instance, microwave-assisted synthesis has been employed to efficiently prepare indenopyrazoles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Studies have explored its anticancer properties, particularly as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for non-small cell lung cancer (NSCLC) therapy.
Industry: Its derivatives may be used in the development of new pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-7-methoxy-2-(4-chlorophenyl)-3-[4-(piperidin-1-yl)phenyl]-2,4-dihydroindeno[1,2-c]pyrazole
- 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazoles
- 1,4-dihydroindeno[1,2-c]pyrazole tethered carbohydrazide hybrids
Uniqueness
7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is unique due to its specific methoxy and carboxylic acid functional groups, which contribute to its distinct chemical properties and biological activities. Its potential as an EGFR tyrosine kinase inhibitor sets it apart from other similar compounds, making it a promising candidate for anticancer therapy .
Propiedades
IUPAC Name |
7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-7-3-2-6-4-9-10(8(6)5-7)13-14-11(9)12(15)16/h2-3,5H,4H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKHPWWXQHYZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3=C(NN=C32)C(=O)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N,N-dimethyl-N'-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2885941.png)



![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)propanamide](/img/structure/B2885948.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2885950.png)




![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2885959.png)
![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B2885960.png)


